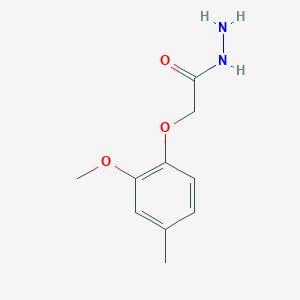

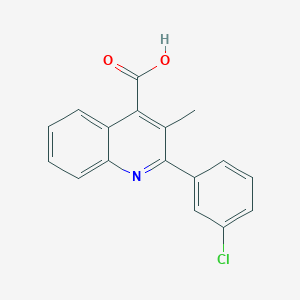

![molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9](/img/structure/B1362171.png)

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Overview

Description

“3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .

Synthesis Analysis

The synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves designing and creating a series of 3H-imidazo [4,5-b] pyridines derivatives . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is designed to selectively inhibit mTOR, a protein involved in cell growth and proliferation . The structure was optimized to achieve nanomolar inhibitory activity and selectivity over PI3Kα .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” contribute to its excellent BET selectivity and favorable drug-like properties .Scientific Research Applications

Antiproliferative Activity

Compounds derived from imidazo[4,5-b]pyridine, such as 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one , have been synthesized and evaluated for their antiproliferative action on various human cancer cell lines . These studies are crucial for the development of new anticancer drugs, as they help identify compounds that can inhibit the growth of cancer cells.

Antioxidative Activity

The antioxidative potential of imidazo[4,5-b]pyridine derivatives is another area of interest. These compounds are tested for their ability to act as antioxidants, which can neutralize free radicals and prevent oxidative stress, a factor in many chronic diseases .

Antibacterial Activity

Research into the antibacterial properties of imidazo[4,5-b]pyridine derivatives includes testing against various bacterial strains. This is significant for discovering new antibiotics or antibacterial agents, especially in the face of increasing antibiotic resistance .

Antiviral Activity

The antiviral activity of these compounds is evaluated against a range of viruses, including different strains of human coronavirus, influenza virus subtypes, respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus. This research is vital for the development of new antiviral drugs .

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives show promise in materials science, particularly in the development of optoelectronic devices. Their unique properties can be harnessed for applications in light-emitting diodes (LEDs), solar cells, and other technologies that require materials with specific electronic and optical characteristics .

Sensors and Imaging

These compounds are also explored for their use in sensors and imaging applications. Due to their structural planarity and interesting physical properties, they can be used as emitters for confocal microscopy and imaging, providing valuable tools for biological research and medical diagnostics .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Biochemical Pathways

Therefore, the inhibition of tubulin polymerization could have downstream effects on these processes .

Result of Action

If this compound inhibits tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .

properties

IUPAC Name |

3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZTFGDFVDERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358714 | |

| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21991-39-9 | |

| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?

A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.

Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?

A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)

![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)